Cas no 83-79-4 (Rotenone)

Rotenone structure
Rotenone structure
Product Name:Rotenone
Numero CAS:83-79-4
MF:C23H22O6
MW:394.417187213898
CID:34305
PubChem ID:24278683
Update Time:2024-03-01

Rotenone Proprietà chimiche e fisiche

Nomi e identificatori

    • Rotenone
    • (-)-cis-rotenone
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-iospropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-isopropenyl-8,9-dimethoxy-
    • (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6alphah)-one,1,2,12,12aalpha-t
    • (2r-(2alpha,6aalpha,12aalpha))--9-dimethoxy-2-(1-methylethenyl)-
    • (2R,2alpha,6aalpha,12aalpha)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]
    • Rotenone Solution
    • Rotenone,(2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one
    • Dermostatin A
    • derris
    • Derris root
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-Hexahydro-2-isopropenyl-8,9-dimethoxybenzopyrano[3,4-b]furo[2,3-h]benzopyran-6-one
    • (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one (ACI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2α,6aα,12aα)]- (ZCI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aαH)-one, 1,2,12,12aα-tetrahydro-2α-isopropenyl-8,9-dimethoxy- (8CI)
    • Rotenone (7CI)
    • (-)-Rotenone
    • 5′β-Rotenone
    • Cenol Garden Dust
    • CFT Legumine
    • Chem Fish
    • Chem-Mite
    • Cube-Pulver
    • Cuberol
    • Curex flea duster
    • Dactinol
    • Deril
    • Derrin
    • Derris (insecticide)
    • Dri-kil
    • Fish Tox
    • Fish Tox 5
    • Green cross warble powder
    • Liquid Derris
    • MeSH ID: D012402
    • Nicouline
    • Noxfire
    • Noxfish
    • NSC 26258
    • NSC 8505
    • Paraderil
    • Prenfish Toxicant
    • Prentox Prenfish
    • Prentox Prenfish Toxicant
    • Ronone
    • Rotacide
    • Rotacide EC
    • Rotena
    • Rotenon
    • Rotenox
    • Rotocide
    • Sinid
    • TIFA Chem Fish
    • Tox-R
    • Tubatoxin
    • YuTengTong
    • Ro-Ko
    • SMR000444453
    • Mexide
    • Extrax
    • barbasco
    • 1,2,12,12a-Tetrahydro-2-isopropenyl-8,9-dimethoxy-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • Haiari
    • 5'beta-rotenone
    • Cubor
    • Tubotoxin
    • (12aS,6aS,2R)-8,9-dimethoxy-2-(1-methylvinyl)-1,2-dihydrochromano[3,4-b]furano [2,3-h]chroman-6-one
    • Rotenone, dehydro
    • canex
    • ββ-rotenone
    • CUBE
    • MLS006011865
    • [2R-(2alpha,6aalpha,12aalpha)]-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • MDL: MFCD09025614
    • Inchi: 1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
    • Chiave InChI: JUVIOZPCNVVQFO-HBGVWJBISA-N
    • Sorrisi: O=C1[C@H]2C3C=C(OC)C(OC)=CC=3OC[C@H]2OC2C3C[C@H](C(=C)C)OC=3C=CC1=2

Proprietà calcolate

  • Massa esatta: 394.14200
  • Massa monoisotopica: 394.14163842 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 3
  • Complessità: 664
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 4.1
  • Superficie polare topologica: 63.2
  • Peso molecolare: 394.4

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.1917 (rough estimate)
  • Punto di fusione: 159-164 °C (lit.)
  • Punto di ebollizione: 210-220 °C/0.5 mmHg(lit.)
  • Indice di rifrazione: 1.4593 (estimate)
  • Solubilità: less than 1 mg/mL at 68° F (NTP, 1992)
  • Stabilità/Periodo di validità: Stable, but light and air sensitive. Combustible. Incompatible with oxidizing agents, especially in the presence of alkalies.
  • PSA: 63.22000
  • LogP: 3.70330
  • Odore: Odorless
  • Solubilità: Quasi insolubile in acqua, solubile in etanolo, acetone, tetracloruro di carbonio, cloroformio, etere e molti altri solventi organici
  • Sensibilità: Sensibile alla luce e all'aria
  • Merck: 8271
  • Rotazione specifica: -115 º (c=1.4 in chloroform)
  • Pressione di vapore: less than 0.0075 mm Hg at 68 °F (NTP, 1992)

Rotenone Informazioni sulla sicurezza

  • Simbolo: GHS06 GHS09
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301,H315,H319,H335,H410
  • Dichiarazione di avvertimento: P261,P273,P301+P310,P305+P351+P338,P501
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 25-36/37/38-50/53
  • Istruzioni di sicurezza: S22; S24/25; S36; S45; S60; S61
  • RTECS:DJ2800000
  • Identificazione dei materiali pericolosi: T N
  • Termine di sicurezza:6.1(b)
  • Gruppo di imballaggio:III
  • Frasi di rischio:R25; R36/37/38; R50/53
  • Classe di pericolo:6.1(b)
  • PackingGroup:II
  • Tossicità:LD50 i.p. in mice: 2.8 mg/kg (Fukami); in rats (mg/kg): 132 orally; 6 i.v. (Soloway)
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Rotenone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
38703-50MG
Rotenone
83-79-4 reference material
50MG
¥624.52 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
45656-250MG
Rotenone
83-79-4
250mg
¥390.69 2024-12-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17792-50mg
Rotenone
83-79-4 98%
50mg
¥528.00 2023-09-09
Chengdu Biopurify Phytochemicals Ltd
BP3347-20mg
Rotenone
83-79-4 98%
20mg
$30 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2970-500 mg
Rotenone
83-79-4 97.48%
500MG
¥395.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2970-1 g
Rotenone
83-79-4 97.48%
1g
¥530.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2970-1 mL * 10 mM (in DMSO)
Rotenone
83-79-4 97.48%
1 mL * 10 mM (in DMSO)
¥485.00 2022-04-26
ChemScence
CS-6067-500mg
Rotenone
83-79-4 99.65%
500mg
$50.0 2022-04-26
ChemScence
CS-6067-1g
Rotenone
83-79-4 99.65%
1g
$60.0 2022-04-26
ChemScence
CS-6067-5g
Rotenone
83-79-4 99.65%
5g
$108.0 2022-04-26

Rotenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
1.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Water
2.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
4.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Solvents: Water ;  pH 7
3.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
4.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
4.3 Reagents: Triethylamine Solvents: Water
5.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
7.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
7.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
7.4 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Solvents: Water ;  pH 7
4.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
5.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
5.3 Reagents: Triethylamine Solvents: Water
6.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
8.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
8.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
8.4 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Hexane ;  0 °C; 7 h, rt; rt → 0 °C
1.2 Reagents: Water
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
2.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
2.3 Reagents: Triethylamine Solvents: Water
3.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
5.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
5.4 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Water ;  pH 7
2.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
3.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
3.3 Reagents: Triethylamine Solvents: Water
4.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
6.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
6.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
6.4 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
1.3 Reagents: Water
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.2 Solvents: Water ;  pH 7
5.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
6.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
6.3 Reagents: Triethylamine Solvents: Water
7.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
9.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
9.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
9.4 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
10.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
1.3 Reagents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  19 h, rt
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
2.3 Reagents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Rotenone Raw materials

Rotenone Preparation Products

Rotenone Fornitori

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83-79-4)Rotenone
Numero d'ordine:CRN0294
Stato delle scorte:in stock
Quantità:5mg/20mg/50mg
Purezza:≥98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 14 March 2025 10:55
Prezzo ($):
Email:1197063825@qq.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83-79-4)Rotenone
Numero d'ordine:A864212
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:45
Prezzo ($):182.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83-79-4)Rotenone
Numero d'ordine:sfd14558
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83-79-4)Rotenone
Numero d'ordine:LE714;LE10176
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:39
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:83-79-4)Rotenone
CRN0294
Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:83-79-4)Rotenone
A864212
Purezza:99%
Quantità:25g
Prezzo ($):182.0
Email